Product packaging for Propyl laurate(Cat. No.:CAS No. 3681-78-5)

Propyl laurate

Cat. No.: B089707
CAS No.: 3681-78-5
M. Wt: 242.40 g/mol
InChI Key: FTBUKOLPOATXGV-UHFFFAOYSA-N
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Description

Overview of Fatty Acid Esters in Scientific Context

Fatty acid esters are a class of organic compounds that are derivatives of fatty acids. foodb.cahmdb.ca In nature, fatty acids are often found not in their free form but as esters, such as triglycerides, phospholipids, and cholesteryl esters. wikipedia.org These esters play crucial roles as both energy sources and structural components of cells. wikipedia.org

In scientific research, fatty acid esters are widely studied and utilized. Their synthesis, often through esterification or transesterification, provides practical examples of organic reaction mechanisms. solubilityofthings.com The properties of fatty acid esters can be tailored by varying the fatty acid and alcohol components, leading to a vast array of compounds with diverse applications. For instance, sugar fatty acid esters are used in the food, cosmetic, and pharmaceutical industries due to their amphiphilic nature, which allows them to act as surfactants. frontiersin.orgmdpi.com

Significance of Propyl Dodecanoate (B1226587) in Chemical and Biochemical Research

Propyl dodecanoate serves as a subject of interest in several research areas. It is used in the synthesis of other chemical compounds and as a standard in analytical chemistry. chemicalbook.comnih.gov For example, its synthesis has been used as a model reaction to study the activity of enzymes like lipase (B570770) immobilized in various systems. nih.govresearchgate.net

Recent research has also explored the potential of dodecanoic acid esters, including propyl dodecanoate, as biting deterrents against mosquitoes like Aedes aegypti. researchgate.net Studies have shown that certain fatty acid esters can be as effective as DEET in repelling these insects, highlighting a promising area for further investigation into new mosquito-repelling compounds. researchgate.net Furthermore, the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) are recognized for their anti-inflammatory and insulin-sensitizing properties, driving research into their synthesis and biological functions. acs.orgmdpi.com

Historical Perspective of Dodecanoate Esters in Academic Literature

Dodecanoate esters, derived from dodecanoic acid (lauric acid), have a long history in chemical literature. Lauric acid itself is a saturated fatty acid found abundantly in natural sources like coconut oil and palm kernel oil. wikipedia.org The esters of lauric acid, known as laurates, have been central to the production of soaps and cosmetics for many years. wikipedia.org

The study of dodecanoate esters has evolved from their industrial applications to more nuanced biochemical and physiological research. Initially, much of the focus was on their physical and chemical properties for use in various consumer products. Over time, as analytical techniques became more sophisticated, researchers began to investigate their biological roles and potential therapeutic applications. For example, the discovery of FAHFAs in 2014 opened up a new field of research into the bioactivity of these lipid molecules. mdpi.com The synthesis and study of various dodecanoate esters, including propyl dodecanoate, continue to contribute to our understanding of lipid chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B089707 Propyl laurate CAS No. 3681-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl dodecanoate
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InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3
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InChI Key

FTBUKOLPOATXGV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC
Source PubChem
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Molecular Formula

C15H30O2
Source PubChem
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DSSTOX Substance ID

DTXSID30190286
Record name Propyl laurate
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Molecular Weight

242.40 g/mol
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CAS No.

3681-78-5
Record name Propyl laurate
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Synthesis and Reaction Methodologies of Propyl Dodecanoate

Esterification Pathways for Propyl Dodecanoate (B1226587)

The primary method for synthesizing propyl dodecanoate is through esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.

Direct Esterification of Dodecanoic Acid with Propanol (B110389)

Direct esterification involves the reaction of dodecanoic acid with propanol to form propyl dodecanoate and water. This equilibrium reaction is typically facilitated by a catalyst and often requires the removal of water to drive the reaction towards the product side. google.com

Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are commonly used as catalysts in the direct esterification of dodecanoic acid with propanol. The acid protonates the carbonyl oxygen of the dodecanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol.

The reaction is typically carried out under reflux conditions to facilitate the removal of water, thereby shifting the equilibrium towards the formation of the ester. For instance, in the synthesis of other dodecanoate esters, equimolar amounts of the alcohol and dodecanoic acid are dissolved in a solvent like tetrahydrofuran, and a few drops of concentrated sulfuric acid are added, followed by refluxing. acs.org The progress of the reaction can be monitored using techniques like gas chromatography (GC). acs.org

CatalystReactantsConditionsKey Findings
Sulfuric AcidDodecanoic Acid, PropanolReflux, Water RemovalEffective catalysis, drives equilibrium towards ester formation. acs.org
p-Toluenesulfonic AcidDodecanoic Acid, PropanolHeatingFacilitates the formation of the ester bond.

Metal oxides can act as heterogeneous catalysts for the esterification of fatty acids. researchgate.net These solid acid catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse. For example, studies on the esterification of fatty acids from soybean oil have shown promising results with metal oxides as Lewis acid catalysts, achieving high reaction yields. researchgate.net The synthesis of metal oxide nanocrystals can be driven by metal-based esterification catalysis. rsc.org For instance, the inclusion of group 13 cations like Al3+, Ga3+, or In3+ can efficiently catalyze the synthesis of Cu2O nanocrystals through an esterification process. rsc.org While specific data on propyl dodecanoate is limited, the principles apply. For example, in the hydrogenation of dodecanoic acid, dodecyl laurate can be synthesized from the acid and the resulting dodecanol (B89629) through esterification. mdpi.com

Catalyst TypeExampleMechanismAdvantages
Metal OxidesTin OxideLewis Acid CatalysisHeterogeneous, reusable, high yields. researchgate.net
Group 13 CationsAl3+, Ga3+, In3+Drives esterification for nanocrystal synthesis.Efficient catalysis. rsc.org
Iridium-basedIr/Nb2O5Side reaction during hydrogenation.Forms dodecyl laurate from dodecanoic acid and dodecanol. mdpi.com
Acid-Catalyzed Esterification (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Transesterification Reactions Involving Propyl Dodecanoate

Transesterification is another important reaction pathway related to propyl dodecanoate. It involves the exchange of the alkoxy group of an ester with another alcohol. smolecule.com

Alcoholysis of Dodecanoate Esters

Alcoholysis is a type of transesterification where an ester reacts with an alcohol to form a new ester and a new alcohol. In the context of propyl dodecanoate, this could involve reacting another dodecanoate ester (e.g., methyl dodecanoate) with propanol. Yeast-mediated transesterification, or alcoholysis, is a known route for forming ethyl esters from methyl esters of fatty acids. nih.gov Studies on the alcoholysis of palm oil with oleyl alcohol to produce wax esters have been conducted, with reaction conditions optimized for temperature, reaction time, and substrate molar ratio. google.comkemdikbud.go.id For instance, the alcoholysis of palm kernel oil with oleyl alcohol yielded 84.4% esters under optimized conditions. kemdikbud.go.id

A study on the alcoholysis of fatty acids from yeast cells showed similar recovery rates for C10:0 and C12:0 fatty acids using ethanol (B145695), propanol, or butanol, suggesting propanolysis is a viable method. ebi.ac.uk

ReactantsCatalyst/MediatorKey Findings
Methyl Dodecanoate, PropanolYeastProbable route for propyl ester formation from methyl ester. nih.gov
Palm Oil, Oleyl AlcoholLipozymeOptimized conditions yield high percentages of wax esters. google.comkemdikbud.go.id
Yeast Cellular Fatty Acids, Propanol-Propanolysis shows good recovery of dodecanoic acid. ebi.ac.uk
Interesterification Studies

Interesterification involves the exchange of acyl groups between two esters. This process is widely used to modify the physical properties of fats and oils. aocs.org While specific studies focusing solely on the interesterification of propyl dodecanoate are not prevalent, the compound can be involved in such reactions. For example, enzymatic interesterification is a process where a lipase (B570770) enzyme catalyzes the exchange of fatty acids on a glycerol (B35011) backbone. aocs.org Heterogeneous catalysts, such as potassium-doped alumina, have been developed for the interesterification of triacylglycerols, offering an environmentally friendly approach. acs.org Research on the interesterification of soybean oil with methyl octanoate (B1194180) or methyl decanoate (B1226879) has been conducted using guanidine-functionalized SBA-15 silica (B1680970) as a solid catalyst. acs.org

Biocatalytic Synthesis of Propyl Dodecanoate

Biocatalysis offers a green and selective alternative to traditional chemical synthesis methods. spinchem.comnih.gov The use of enzymes, particularly lipases, and whole-cell systems for producing propyl dodecanoate has been a subject of significant research. researchgate.netacs.org

Enzymatic Esterification using Lipases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely employed for the synthesis of esters like propyl dodecanoate due to their high catalytic activity, stability in organic solvents, and selectivity, which minimizes the formation of by-products. nih.govnih.govmdpi.com The enzymatic synthesis typically involves the direct esterification of dodecanoic acid (lauric acid) with propanol or a transesterification reaction. nih.govresearchgate.net

A common model reaction to determine the activity of lipase preparations is the esterification of lauric acid with 1-propanol (B7761284). For instance, the activity of Novozym® 435, a commercially available immobilized lipase from Candida antarctica lipase B (CaLB), is often expressed in propyl laurate units (PLU), where one unit corresponds to the formation of one micromole of this compound per minute under standard conditions. embrapa.br

Optimization of Enzyme Loading and Reaction Conditions

The efficiency of lipase-catalyzed synthesis of propyl dodecanoate is influenced by several factors, including enzyme loading, temperature, and substrate molar ratio.

Research has shown that increasing the enzyme concentration generally leads to a higher conversion rate. mdpi.com For example, in the synthesis of citronellyl laurate, increasing the loading of immobilized Candida rugosa lipase on SBA-15 support from 5 g/L to 60 g/L resulted in a significant increase in acid conversion. aaru.edu.jo Similarly, for the synthesis of propyl caprate, an increase in the loading of immobilized lipase led to higher conversion rates. researchgate.net

Temperature is another critical parameter. Studies on the esterification of lauric acid with various alcohols using different lipases have identified optimal temperature ranges. For Novozym 435, the optimal temperature for the esterification of lauric acid can be as high as 90°C under microwave irradiation, while for lipases from Pseudomonas cepacia (PS-CI and PS-DI), the optimal temperature was found to be 60°C. scielo.org.mx Higher temperatures can increase reaction rates but may also lead to enzyme deactivation. mdpi.comscielo.org.mx

The molar ratio of the reactants also plays a crucial role. In solvent-free systems, a simplified mathematical tool called the Substrate-Enzyme Relation (SER) has been developed to correlate the acid:alcohol molar ratio and biocatalyst loading to achieve high conversions in ester synthesis. mdpi.com

Table 1: Optimal Conditions for Lipase-Catalyzed Esterification
LipaseAlcoholOptimal Temperature (°C)Conversion (%)Reference
Novozym 435n-propanol55~99 scielo.org.mx
Novozym 435 (microwave)n-propanol9073.91 scielo.org.mx
PS-CI (immobilized on ceramic)n-propanol55~99 scielo.org.mx
PS-CI (microwave)n-propanol6035.74 scielo.org.mx
PS-DI (immobilized on diatomite)n-propanol45>40 scielo.org.mx
PS-DI (microwave)n-propanol6015.1 scielo.org.mx
Effect of Support Materials on Biocatalyst Properties

Various materials have been investigated as supports for lipase immobilization, including acrylic resins, ceramics, diatomite, and mesoporous silica. aaru.edu.joscielo.org.mx For instance, Novozym 435 consists of Candida antarctica lipase B immobilized on a macroporous acrylic resin. scielo.org.mx Lipases from Pseudomonas cepacia have been immobilized on ceramic (PS-CI) and diatomite (PS-DI). scielo.org.mx

The functionalization of support materials can further enhance the catalytic activity. A study on the immobilization of Candida rugosa lipase on functionalized SBA-15 mesoporous silica for the synthesis of citronellyl laurate showed that 3-aminopropyltriethoxysilane-functionalized SBA-15 was the most effective support, yielding the highest acid conversion. aaru.edu.jo The nature of the support, whether hydrophilic, hydrophobic, or amphiphilic, influences substrate accessibility and enzyme activity. aaru.edu.jo

Solvent-Free Enzymatic Systems

Performing enzymatic esterification in solvent-free systems offers several advantages, including increased volumetric productivity, simplified downstream processing, and reduced environmental impact by avoiding the use of hazardous organic solvents. mdpi.comscielo.br

In such systems, the reaction medium consists solely of the reactants. mdpi.com The synthesis of various esters, including propyl dodecanoate, has been successfully demonstrated in solvent-free media. researchgate.netscielo.br For example, the synthesis of propyl caprate was optimized in a solvent-free system, achieving high conversion rates. researchgate.net Similarly, the production of glyceride esters from lauric acid and glycerol has been studied in a solvent-free environment, with high molar conversions obtained using immobilized lipases. scielo.br

The removal of water, a byproduct of esterification, is a critical factor in solvent-free systems to shift the reaction equilibrium towards product formation. scielo.br

Continuous-Flow Enzymatic Preparation

Continuous-flow biocatalysis has emerged as a powerful alternative to traditional batch processes, offering benefits such as improved process control, higher productivity, and easier automation. mdpi.comnih.gov The use of packed-bed reactors (PBRs) with immobilized enzymes is a common approach in continuous-flow systems. researchgate.netresearchgate.net

The synthesis of various esters, has been successfully carried out in continuous-flow reactors. researchgate.netscielo.br For instance, the synthesis of butyl laurate using Novozym 435 in a continuous-flow packed-bed reactor achieved a conversion of over 99%. researchgate.net This technology allows for the efficient and continuous production of esters with high purity and yield. The combination of biocatalysis with membrane technology in enzyme-membrane reactors (EMRs) further enhances the potential for continuous-flow synthesis by enabling simultaneous reaction and product separation. academie-sciences.fr

Whole-Cell Biocatalysis for Alkyl Ester Functionalization

Whole-cell biocatalysis utilizes entire microbial cells, either viable or non-viable, as the source of enzymes. acs.orgnih.gov This approach eliminates the need for costly and time-consuming enzyme extraction and purification processes. nih.gov Fungal resting cells, for example, have been employed as biocatalysts in ester synthesis. researchgate.net

In the context of alkyl ester functionalization, whole cells have been used for transesterification reactions. For instance, the synthesis of dichloropropyl acrylates from dichloropropyl dodecanoates was achieved using fungal resting cells of Aspergillus flavus in a solvent-free system. researchgate.net While the yield was lower than that obtained with commercial immobilized lipases like CALB, this demonstrates the potential of whole-cell systems. researchgate.net Immobilization of whole cells, such as in alginate beads or through entrapment in polymeric materials, can facilitate their use in industrial applications, including in packed-bed reactors for continuous processes. spinchem.comnih.gov

Application of AlkBGT and AlkL Systems for ω-Oxyfunctionalization

The AlkBGT enzyme system, originating from Pseudomonas putida GPo1, has demonstrated the ability to ω-functionalize fatty acid methyl esters. nih.govnih.gov This system, composed of a monooxygenase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT), can be expressed in Escherichia coli to catalyze the ω-oxidation of various alkyl esters. nih.govasm.org Research has shown that this system is also capable of ω-oxidizing propyl esters of medium-chain fatty acids (C6 to C10). nih.govnih.govasm.org

A key finding is the role of the outer membrane protein AlkL, which can enhance the ω-functionalization of these substrates. nih.govnih.govasm.org The coexpression of AlkBGT and AlkL has been found to significantly increase the ω-oxidation activity, particularly for substrates with a total length of C11 or longer. nih.govnih.govasm.org For instance, increasing the alkyl chain length of C6 and C7 fatty acid esters has been shown to improve the ω-oxidation activity of the AlkBGT system. nih.govnih.gov This biocatalytic approach presents a promising pathway for producing ω-hydroxy fatty acid esters from renewable fatty acid esters under mild conditions. nih.govnih.govasm.org

Table 1: Effect of AlkL Coexpression on ω-Oxidation Activity
SubstrateEnzyme SystemRelative ω-Oxidation ActivityKey Observation
Ethyl nonanoate (B1231133) (NAEE)AlkBGT + AlkL1.7-fold higher than AlkBGT aloneAlkL boosts ω-oxidation. nih.govnih.gov
Esters of C6 & C7 fatty acidsAlkBGTImproved with longer alkyl chainsSubstrate structure influences activity. nih.govnih.gov
Substrates with total length ≥ C11AlkBGT + AlkLPositive effect on ω-functionalizationAlkL is beneficial for longer chain substrates. nih.govnih.govasm.org

Green Chemistry Approaches in Propyl Dodecanoate Synthesis

In line with the principles of sustainable chemistry, several green approaches for the synthesis of propyl dodecanoate have been explored. iajps.com These methods aim to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reaction Systems

Solvent-free reaction systems (SFS) offer significant environmental and economic advantages for ester synthesis. researchgate.net By eliminating organic solvents, these systems minimize pollution and simplify downstream processing. mdpi.com In the context of propyl dodecanoate synthesis, the molar ratio of the reactants (dodecanoic acid and propanol) and the biocatalyst loading are critical parameters that influence reaction equilibrium and kinetics. researchgate.netresearchgate.net The reaction medium in SFS is dynamic, transitioning from a mixture of substrates to a final composition of the ester, water, and unreacted substrates. researchgate.net Lipase-catalyzed esterification in solvent-free systems has been shown to be an effective and greener alternative for producing esters like propyl dodecanoate. mdpi.comscielo.brmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly accelerate reaction rates. academie-sciences.frchula.ac.th In the lipase-catalyzed esterification of lauric acid with propanol to form propyl dodecanoate, microwave irradiation has been shown to be a viable alternative to conventional heating. scielo.org.mxresearchgate.net This technique can reduce reaction times and potentially improve yields. academie-sciences.frscielo.org.mxresearchgate.net Studies have compared the effectiveness of different lipases under both microwave and conventional heating, establishing optimal temperatures for each condition. scielo.org.mxresearchgate.net For example, Novozym 435 has been identified as a highly effective enzyme for this transformation. scielo.org.mx However, high microwave power can lead to the degradation of the enzyme and its support matrix. scielo.org.mxresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Propyl Dodecanoate
ParameterConventional HeatingMicrowave-Assisted Synthesis
Catalyst Lipases (e.g., Novozym 435, PS-CI, PS-DI)Lipases (e.g., Novozym 435, PS-CI, PS-DI)
Optimal Temperature (Novozym 435) 55 °C90 °C scielo.org.mx
Reaction Time Generally longerSignificantly shorter chula.ac.th
Advantages Well-establishedFaster reaction rates, potential for higher yields academie-sciences.frscielo.org.mxresearchgate.net
Disadvantages Slower reaction ratesPotential for enzyme degradation at high power scielo.org.mxresearchgate.net

Utilization of Environmentally Benign Catalysts

The use of environmentally benign catalysts is a cornerstone of green chemistry. scilit.com In the synthesis of propyl dodecanoate, solid acid catalysts and ionic liquids have been investigated as greener alternatives to traditional corrosive and hazardous catalysts like sulfuric acid. sphinxsai.comresearchgate.net Catalysts such as potassium hydrogen sulphate, molecular iodine, and sulphamic acid have been studied for the esterification of lauric acid with propanol, with sulphamic acid showing high efficiency. sphinxsai.com Brønsted acidic ionic liquids have also emerged as effective and recyclable catalysts for esterification reactions, offering advantages like low volatility and high thermal stability. researchgate.net These catalysts contribute to cleaner production processes with easier separation and reduced waste generation. sphinxsai.com

Micellar Catalysis as a Green Chemistry Paradigm

Micellar catalysis has gained traction as a sustainable methodology in organic synthesis. mdpi.comresearchgate.net This approach utilizes surfactants to form micelles in water, creating nanoreactors that can solubilize nonpolar reactants and catalysts, thereby accelerating reactions. acsgcipr.orgnih.gov This technique allows for reactions to be carried out in an aqueous medium, significantly reducing the reliance on volatile organic solvents. mdpi.comacsgcipr.org The use of "designer" surfactants can further enhance the efficiency and sustainability of this method. nih.gov Micellar catalysis has been applied to a variety of organic reactions, including ester hydrolysis and C-C bond formation, demonstrating its potential as a versatile and environmentally friendly platform. nih.govmdpi.com

Reaction Mechanisms of Propyl Dodecanoate

The synthesis of propyl dodecanoate typically proceeds via an esterification reaction between dodecanoic acid (lauric acid) and propanol. The mechanism of this reaction is influenced by the type of catalyst used.

In heterogeneously catalyzed systems, such as those using solid acid catalysts like sulfated zirconia, the reaction mechanism can be described by models like the Eley-Rideal or Langmuir-Hinshelwood models. researchgate.net For the esterification of acetic acid with n-propanol catalyzed by sulfated zirconia, the Eley-Rideal mechanism, where the adsorbed acid reacts with the alcohol from the bulk phase, has been found to be the rate-limiting step. researchgate.net A similar hierarchical approach can be applied to understand the reaction kinetics of propyl dodecanoate synthesis. llnl.gov

Hydrolysis Pathways (Acid and Base Catalyzed)

The hydrolysis of propyl dodecanoate, the cleavage of its ester bond to yield dodecanoic acid and propan-1-ol, can be achieved under both acidic and basic conditions. The mechanisms, however, differ significantly.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process. libretexts.org To drive the reaction toward completion, it is typically conducted with a large excess of water, often using a dilute strong acid like hydrochloric acid or sulfuric acid which acts as both a catalyst and the source of water. libretexts.org

The reaction proceeds through a series of steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added water moiety to the alkoxy (-OPr) group, converting it into a better leaving group (propan-1-ol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of propan-1-ol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final dodecanoic acid product. libretexts.org

The entire process is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. masterorganicchemistry.com The hydroxide (B78521) ion (OH⁻) acts as a reactant rather than a catalyst.

The mechanism involves the following steps:

Nucleophilic Addition: The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination: This intermediate then collapses, and the bond to the propoxide ion (⁻OPr) is broken, resulting in the formation of dodecanoic acid and the propoxide ion. masterorganicchemistry.com

Deprotonation: The propoxide ion is a strong base and immediately deprotonates the newly formed dodecanoic acid. This acid-base reaction is essentially irreversible and produces propan-1-ol and a dodecanoate salt. masterorganicchemistry.com

To obtain the free carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt.

A study on the hydrolysis of constitutionally isomeric esters, including propyl octanoate, provides insight into the reaction kinetics. The rate constants for base-catalyzed hydrolysis show slight variations depending on the ester's structure, even among isomers. nih.gov

Table 1: Comparative Pseudo-First-Order Rate Constants for Base-Catalyzed Hydrolysis of Isomeric Esters

EsterFormulaRate Constant (k) x 10⁻³ s⁻¹
Methyl decanoateC₁₁H₂₂O₂1.8
Ethyl nonanoateC₁₁H₂₂O₂1.6
Propyl octanoate *C₁₁H₂₂O₂ 1.5
Butyl heptanoateC₁₁H₂₂O₂1.3
Pentyl hexanoateC₁₁H₂₂O₂1.1
Data for Propyl octanoate, an isomer of Propyl dodecanoate, is shown for comparative purposes. Conditions: 0.8 mM ester in 3:7 acetone-d₆:D₂O with 10 mM NaOH at 26 °C. nih.gov

Oxidation Reactions and Mechanisms

Propyl dodecanoate can undergo oxidation through various pathways, notably at the terminal methyl group of the fatty acid chain (ω-oxidation) or through radical mechanisms involving the alkyl chain.

Biocatalytic ω-Oxidation:

Enzymatic systems, such as the AlkBGT monooxygenase from Pseudomonas putida, have demonstrated the ability to selectively oxidize the terminal (ω) carbon of fatty acid esters. asm.org This biocatalytic process can hydroxylate propyl dodecanoate at the C12 position to produce ω-hydroxy propyl dodecanoate. asm.org Further oxidation can yield the corresponding dicarboxylic acid monoester.

The AlkBGT system is composed of a monooxygenase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT). asm.org Studies have shown that co-expression of the outer membrane protein AlkL can enhance the ω-oxidation activity, particularly for longer and more hydrophobic substrates like methyl dodecanoate. asm.org

Table 2: Relative ω-Oxidation Activity of AlkBGT on Various Fatty Acid Esters

SubstrateRelative Activity (%)
Methyl nonanoate100
Ethyl nonanoate118
Propyl nonanoate 106
Butyl nonanoate129
Methyl decanoate90
Ethyl decanoate114
Propyl decanoate 98
Butyl decanoate120
Data for Propyl nonanoate and Propyl decanoate are shown relative to Methyl nonanoate activity. asm.org

Chemical Oxidation:

The oxidation of saturated esters can also be initiated by radicals, such as the hydroxyl radical (•OH). researchgate.net The reaction proceeds via hydrogen abstraction from the various C-H bonds along the propyl and dodecanoyl chains. The order of reactivity for H-abstraction is generally O-CH₂ > C-CH₂ > O-CH₃ > CH₃-C(O). researchgate.net For propyl dodecanoate, abstraction is most likely to occur at the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-CH₂-CH₃).

Once a radical is formed on the carbon chain, it can react with oxygen to form a peroxy radical. Subsequent reactions of these intermediates can lead to the formation of hydroperoxides, ketones, aldehydes, and cyclic ethers, ultimately leading to chain cleavage and the formation of smaller molecules. nih.gov

Photochemical Reactions

The photochemical reactivity of saturated esters like propyl dodecanoate primarily involves degradation initiated by ultraviolet (UV) radiation. While propyl dodecanoate itself does not have strong chromophores to absorb near-UV or visible light, impurities or the presence of photosensitizers can initiate degradation. The ester functional group itself, however, can be susceptible to high-energy UV light.

Studies on fatty acid esters show that UV radiation can induce photocleavage and accelerate oxidation. chemistryjournal.net The process typically involves the formation of free radicals. For a saturated ester, UV energy can lead to the homolytic cleavage of C-H or C-C bonds, initiating a radical chain oxidation process similar to autoxidation.

The primary photochemical processes can include:

Norrish Type I Cleavage: Although more common in ketones, this pathway could lead to the formation of an acyl radical and an alkoxy radical.

Norrish Type II Reaction: This would involve intramolecular hydrogen abstraction by the excited carbonyl group from the γ-carbon of the propyl chain, leading to cleavage of the ester and formation of an alkene (propene) and dodecanoic acid.

Radical-Initiated Oxidation: UV light can generate radicals from other molecules in the system, which then abstract a hydrogen atom from the ester's alkyl chain. This alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ester molecule, propagating a chain reaction. This leads to the formation of hydroperoxides, which can further decompose under UV light or heat to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. researchgate.net

Research on the UV degradation of lutein (B1675518) esters demonstrated that esterification with a fatty acid can enhance stability against UV light compared to the free form. nih.gov However, prolonged exposure of fatty acid methyl esters to sunlight leads to the preferential degradation of any unsaturated components first, followed by the slower degradation of the saturated chains. researchgate.net

Thermal Decomposition Pathways

When subjected to high temperatures, propyl dodecanoate will undergo thermal decomposition. The stability and decomposition mechanism can be inferred from studies on similar esters and on ionic liquids containing the dodecanoate anion. nih.govacs.org

The primary thermal decomposition pathway for simple esters at high temperatures (pyrolysis) is a non-radical, intramolecular elimination reaction known as an ester pyrolysis or a cis-elimination. This reaction requires a β-hydrogen on the alcohol portion of the ester. Propyl dodecanoate has β-hydrogens on its propyl group. The reaction proceeds through a six-membered cyclic transition state, yielding dodecanoic acid and propene.

Reaction: CH₃(CH₂)₁₀COOCH₂CH₂CH₃ → CH₃(CH₂)₁₀COOH + CH₂=CHCH₃

In addition to this concerted pathway, high temperatures can also induce radical-based decomposition mechanisms. These involve the homolytic cleavage of C-C, C-O, and C-H bonds, leading to a complex mixture of smaller alkanes, alkenes, acids, and other esters. Thermal decomposition in the presence of oxygen (combustion) will ultimately produce carbon oxides (CO, CO₂) and water. researchgate.net

Studies on the thermal decomposition of ionic liquids with a dodecanoate anion indicate that the decomposition process can involve multiple reactions, including nucleophilic substitution. nih.govresearchgate.net Thermogravimetric analysis (TGA) of such compounds shows that significant mass loss begins at temperatures above 450 K (approx. 177 °C). acs.org

Advanced Analytical Methodologies for Propyl Dodecanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of propyl dodecanoate (B1226587). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of propyl dodecanoate.

¹H NMR: In the proton NMR spectrum of propyl dodecanoate, distinct signals corresponding to the different proton environments are observed. A certificate of analysis for propyl dodecanoate confirms that its ¹H NMR spectrum is consistent with its structure. medchemexpress.com

¹³C NMR: The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For esters, the carbonyl carbon typically appears in the range of 160-180 ppm. While specific data for propyl dodecanoate is not readily available in the searched results, analysis of similar esters can provide expected chemical shift ranges. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propyl Dodecanoate

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C=O-~173
O-CH₂~4.0~66
-(CH₂)₁₀-~1.2-1.6~22-34
CH₃ (propyl)~0.9~10
CH₃ (dodecanoate)~0.9~14

Note: The values presented in this table are approximate and based on typical chemical shifts for similar ester compounds.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of propyl dodecanoate, which aids in its identification.

Mass Spectrometry (MS): The molecular weight of propyl dodecanoate is 242.40 g/mol . medchemexpress.comnist.gov Electron ionization (EI) is a common technique used in MS, though it can sometimes lead to extensive fragmentation where the molecular ion peak is very small or absent. 182.160.97docbrown.info For propyl dodecanoate, also known as propyl laurate, the mass spectrum shows characteristic fragment ions. nih.gov In some cases, alternative ionization methods like chemical ionization (CI) may be used to obtain a more prominent molecular ion peak. 182.160.97

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the components of a mixture before they are introduced into the mass spectrometer. GC-MS analysis of esters like propyl dodecanoate reveals typical fragmentation patterns. researchgate.net For unbranched fatty acid methyl esters (FAMEs), characteristic fragments are observed at m/z = 74 (from McLafferty rearrangement) and m/z = 87 (from β-cleavage). beilstein-journals.org For higher alkyl esters, an additional rearrangement in the alkoxy portion can result in fragments at m/z = 61, 75, 89, and so on. 182.160.97 The mass spectrum of this compound shows top peaks at m/z values of 61, 43, and 41. nih.gov

Table 2: Characteristic Mass Fragments for Propyl Dodecanoate

m/z Value Proposed Fragment
242[M]⁺ (Molecular Ion)
199[M - C₃H₇]⁺
183[M - OC₃H₇]⁺
73[C₃H₇OCO]⁺
61[C₃H₅O]⁺
43[C₃H₇]⁺

Note: This table is based on general fragmentation patterns of esters and specific data found for this compound. 182.160.97nih.gov

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in propyl dodecanoate.

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption, which for saturated aliphatic esters typically appears in the range of 1750-1735 cm⁻¹. researchgate.netdocbrown.info There are also characteristic C-O stretching vibrations. researchgate.netdocbrown.info For propyl methanoate, a similar ester, C-H stretching vibrations are observed between 2975 and 2860 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and can be used for quality control and evaluating chemical properties. researchgate.net It can also be used to monitor real-time reaction parameters. Specific Raman data for propyl dodecanoate was not found in the search results.

Table 3: Key Infrared Absorption Bands for Propyl Dodecanoate

Wavenumber (cm⁻¹) Vibrational Mode
~2850-2960C-H stretching
~1735-1750C=O stretching (ester)
~1170-1250C-O stretching

Note: The wavenumbers are approximate and based on typical values for saturated esters. researchgate.netdocbrown.info

Chromatographic Separation Techniques

Chromatographic methods are essential for determining the purity of propyl dodecanoate and for its quantitative analysis in various matrices.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a widely used technique for the analysis of volatile compounds like propyl dodecanoate.

Purity Analysis: A certificate of analysis for propyl dodecanoate indicated a purity of 99.83% as determined by GC. medchemexpress.com Another source mentions a purity of over 95%. lgcstandards.com

Quantitative Analysis: GC can be coupled with a Flame Ionization Detector (FID) for quantitative analysis. asianpubs.org The choice of the capillary column is crucial for good separation. For instance, an HP-5 capillary column has been used for the separation of volatile compounds, including esters. cabidigitallibrary.org The conditions for GC analysis, such as injector temperature, oven temperature program, and carrier gas flow rate, need to be optimized for accurate results. asianpubs.orgcabidigitallibrary.orgtandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is another powerful separation technique that can be applied to the analysis of propyl dodecanoate, especially for less volatile samples or when derivatization is not desired.

Method Development: Developing an HPLC method involves selecting an appropriate stationary phase (column), mobile phase, and detector. For esters and other fatty acid derivatives, reversed-phase columns like C18 are often used. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid. nih.gov Gradient elution, where the mobile phase composition changes during the analysis, is frequently employed to achieve good separation of compounds with different polarities. researchgate.netnih.gov

Validation: Method validation ensures that the analytical method is accurate, precise, and reliable. This involves evaluating parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, in an HPLC method for related compounds, validation was performed according to official documents. researchgate.net

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a versatile, rapid, and cost-effective method for the analysis of lipids, including esters like propyl dodecanoate. researchgate.netuvic.cadu.ac.in This technique is valuable for determining the number of components in a mixture, assessing compound purity, and monitoring the progress of chemical reactions. uvic.cadu.ac.in

In the context of propyl dodecanoate, TLC is primarily used for qualitative assessment and separation from other lipids. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.netaocs.org For separating lipid classes, such as esters, free fatty acids, and cholesterol, a common mobile phase consists of a mixture of hexane (B92381) and diethyl ether, with a small amount of formic acid to ensure the successful migration of free acids. aocs.org

Quantitative analysis using TLC is also achievable. One common method involves charring the separated spots on the TLC plate with a corrosive reagent, such as a dichromate-sulfuric acid spray, followed by densitometric evaluation of the resulting carbon. researchgate.netaocs.org This approach allows for the direct quantification of the lipid components on the plate. researchgate.net Another quantitative approach is gravimetric analysis, where the separated bands are scraped from the plate, the substance is isolated, and then weighed. aocs.org For enhanced quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) can be employed, which utilizes plates with a smaller and more uniform particle size, leading to improved resolution and shorter analysis times. aocs.org

Two-dimensional TLC can provide even better resolution, particularly for complex lipid mixtures. aocs.org This technique involves developing the plate in one direction with a specific solvent system, drying it, and then developing it at a right angle with a second, different solvent system. aocs.org Visualization of the separated spots can be achieved through various methods, including the use of ultraviolet (UV) light for compounds with a chromophore or by spraying with reagents like ethanolic phosphomolybdic acid followed by heating. uvic.caaocs.org

Method Validation and Quality Assurance in Analysis

Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, linearity, and recovery. akjournals.comtandfonline.comub.edu

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. tandfonline.comloesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. tandfonline.comloesungsfabrik.de

These limits are crucial for methods intended to measure trace amounts of substances. For instance, in the analysis of fatty acid ethyl esters in meconium, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported LOQs ranging from 0.12 to 0.20 nmol/g. nih.gov In another study involving the analysis of volatile compounds in alcoholic beverages by gas chromatography-mass spectrometry (GC-MS), the LOD and LOQ for propyl lactate (B86563) were found to be 0.05 µg/L and 0.10 µg/L, respectively. tandfonline.com For the analysis of risperidone (B510) by HPTLC, the LOD and LOQ were determined to be 22.44 ng per band and 68.01 ng per band, respectively. akjournals.com

The determination of LOD and LOQ can be approached in several ways, including visual evaluation, the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ), and the standard deviation of the response and the slope of the calibration curve. tandfonline.comloesungsfabrik.de

Accuracy, Precision, and Linearity

Accuracy refers to the closeness of the measured value to the true or accepted value. akjournals.comub.edu It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. akjournals.com For a multi-analyte method for substances from plastic food contact materials, accuracy was demonstrated with recoveries between 70% and 115%. nih.gov

Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). ub.edu An ultrafast gas chromatography (UFGC) method for fatty acid methyl esters (FAMEs) reported repeatability (intra-day precision) and intermediate precision (inter-day precision) with RSDs of 0.75% and 1.68% for long-chain FAMEs, and 0.44% and 1.05% for short-chain FAMEs, respectively. unesp.br

Linearity is the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. ub.edu It is evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (r²). akjournals.comunesp.br For the analysis of fatty acid ethyl esters, calibration curves were linear from the LOQ up to 50 nmol/g with a minimum r² > 0.99. nih.gov Similarly, a validated HPTLC method for risperidone showed a good linear relationship in the range of 100–600 ng per band with an r² of 0.9996. akjournals.com

The following table summarizes the validation parameters for different analytical methods used for ester analysis:

ParameterMethodAnalyte(s)RangeResultSource
LOQ LC-MS/MSFatty Acid Ethyl Esters-0.12 - 0.20 nmol/g nih.gov
LOD GC-MSPropyl Lactate-0.05 µg/L tandfonline.com
LOQ GC-MSPropyl Lactate-0.10 µg/L tandfonline.com
Linearity (r²) LC-MS/MSFatty Acid Ethyl EstersLOQ - 50 nmol/g> 0.99 nih.gov
Linearity (r²) HPTLCRisperidone100 - 600 ng/band0.9996 akjournals.com
Precision (RSD) UFGC-FIDFAMEs (long chain)-Repeatability: 0.75%, Intermediate: 1.68% unesp.br
Precision (RSD) UFGC-FIDFAMEs (short chain)-Repeatability: 0.44%, Intermediate: 1.05% unesp.br
Accuracy (Recovery) GC-MSFCM substances-70% - 115% nih.gov

Recovery Studies

Recovery studies are essential for evaluating the accuracy of an analytical method and assessing the efficiency of the sample extraction process. These studies involve adding a known amount of the analyte (spiking) to a blank sample matrix and then analyzing the spiked sample. The percentage of the analyte that is recovered is then calculated.

In the analysis of phenolic antioxidants in edible oils, recovery values for various compounds ranged from 75.6% to 123%. researchgate.net For the determination of fatty acid ethyl esters in meconium, mean recoveries at three different concentrations ranged from 53.6% to 86.7% for the different analytes. nih.gov A study on the propyl esterification of fatty acid mixtures approximating milk fat composition reported recovery rates for various fatty acids, with short-chain acids like butyric and hexanoic acids showing nearly 100% recovery. dfo-mpo.gc.ca

The following table presents data from a recovery study of fatty acids from a prepared mixture using propyl esterification:

Fatty AcidPrepared Amount (mg)Found Amount (mg)Recovery Rate (%)
Butyric Acid10.510.499.0
Hexanoic Acid5.25.2100.0
Octanoic Acid3.13.1100.0
Decanoic Acid6.36.3100.0
Dodecanoic Acid25.425.4100.0
Tetradecanoic Acid15.215.3100.7
Hexadecanoic Acid10.110.1100.0
Octadecanoic Acid5.15.1100.0
Oleic Acid20.220.199.5
Data adapted from a study on the propyl esterification of fatty acid mixtures. dfo-mpo.gc.ca

Computational and Theoretical Studies of Propyl Dodecanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These approaches are crucial for understanding the link between the chemical structure of propyl dodecanoate (B1226587) and its macroscopic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how propyl dodecanoate behaves over time. These simulations are instrumental in understanding the dynamic nature of the molecule and its interactions with its environment. acs.org

For instance, MD simulations can be used to model the interactions between esters and lipids, providing insights into their free energy profiles. They can also predict thermophysical properties such as density, isentropic bulk modulus, and dynamic viscosity, although the accuracy for some properties like density may decrease with increasing temperature. acs.org Non-ideal behavior in mixtures, as indicated by non-zero excess molar volumes, can also be suggested by MD simulations. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are particularly useful for determining the ground-state properties of molecules like propyl dodecanoate. These calculations can provide insights into the electronic properties that govern the molecule's reactivity and intermolecular interactions. researchgate.netlaccei.org

DFT can be employed to calculate properties such as the dipole moment of a molecule, which is crucial for understanding its polarity and how it will interact with other molecules and external electric fields. arxiv.org By combining DFT with microkinetic modeling, it is possible to understand the selectivity of intermediate species in catalytic reactions involving fatty acids. researchgate.net Furthermore, DFT calculations can guide the design of efficient catalysts for the conversion of biomass-derived molecules. laccei.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a compound with its biological activity or a particular property. diva-portal.org These models are built on the principle that the structure of a molecule dictates its physical and chemical properties, which in turn determine its biological activity. diva-portal.orgnih.gov

QSAR studies can be used to predict the toxicity of aliphatic esters by using molecular descriptors. farmaciajournal.com These models are valuable for screening large sets of chemicals for potential biological activity, which can help in identifying compounds of concern for human health and the environment. diva-portal.orgnih.gov The development of QSAR models can significantly reduce the costs associated with synthesis and biological testing. farmaciajournal.com

Investigation of Intermolecular Interactions

The way propyl dodecanoate interacts with other molecules is fundamental to its physical and chemical properties, such as its solubility and its ability to form complexes. Computational methods are invaluable for studying these interactions in detail.

Solvation Behavior in Diverse Solvent Systems

The solvation of a molecule describes how it interacts with the surrounding solvent molecules. Understanding the solvation behavior of propyl dodecanoate is essential for predicting its solubility and how it will behave in different chemical environments. Studies on related ester systems show that interactions in solution can be complex, with both positive and negative structural effects on mixing depending on the specific compounds involved. acs.org

The endothermic or exothermic nature of mixing is determined by the balance of intermolecular interactions, such as Van der Waals forces, between the solute and solvent molecules. acs.org For example, in mixtures of alkyl esters with dibromoalkanes, Van der Waals interactions are the largest contributor to the enthalpy of mixing. acs.org The study of apparent molar properties in different solvents can also shed light on ion-ion and ion-solvent interactions. researchgate.net

Complex Formation Studies

Propyl dodecanoate can form complexes with other molecules, which can alter its physical properties and reactivity. For example, studies on related laurate compounds have shown that they can form inclusion complexes with cyclodextrins. akjournals.com The formation of such complexes can be investigated using techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and infrared (IR) spectroscopy. akjournals.com

The stability of these complexes is influenced by factors such as the size of the host molecule's cavity and the structure of the guest molecule. researchgate.net Thermodynamic parameters for complex formation, including changes in Gibbs free energy, enthalpy, and entropy, can be determined from experimental data. researchgate.net

Reaction Kinetic and Mechanistic Modeling

Computational and theoretical studies are instrumental in understanding the complex processes involved in chemical reactions. For esters like propyl dodecanoate, these methods provide insights into reaction kinetics and mechanisms that are often difficult to probe experimentally. mdpi.com Quantum chemistry (QC) and other computational techniques offer a powerful alternative for investigating individual reaction steps and pathways without the limitations of experimental setups, such as temperature restrictions or material toxicity. mdpi.com By modeling reactions at a molecular level, it is possible to predict the behavior of a system, optimize reaction conditions, and deepen the understanding of underlying chemical principles.

Computational Elucidation of Reaction Pathways

Researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in the esterification of dodecanoic acid with propanol (B110389) to form propyl dodecanoate, computational models can elucidate the mechanism, whether it proceeds via a Langmuir-Hinshelwood (LH) model, where both reactants adsorb on a catalyst surface, or an Eley-Rideal (ER) model, where only one reactant is adsorbed. researchgate.net A study on a similar ester, propyl acetate (B1210297), found the ER model, with acetic acid adsorbed on the catalyst, to be the most significant reaction mechanism. researchgate.net

For the decomposition of esters, computational studies can map out various potential pathways, such as unimolecular reactions involving hydrogen migrations or bond fissions. A study on methyl propanoate, a smaller ester, used high-level ab initio calculations to investigate 14 different unimolecular decomposition pathways, including C-C and C-O bond fissions and hydrogen transfer reactions. researchgate.net These calculations detail the potential energy profiles for each pathway, allowing researchers to determine the most favorable routes for decomposition under different conditions. researchgate.net Such an approach could be applied to propyl dodecanoate to understand its thermal stability and degradation products.

Table 1: Exemplary Computationally Studied Reaction Pathways for Esters This table illustrates the types of reaction pathways elucidated for esters using computational methods. The principles are applicable to propyl dodecanoate.

Ester StudiedReaction TypeComputational MethodKey FindingsSource
Methyl PropanoateUnimolecular Decompositionab initio (CCSD(T)) / RRKMIdentified 14 potential pathways, including bond fissions and molecular decomposition channels involving hydrogen transfer. researchgate.net
Propyl AcetateCatalytic EsterificationUNIQUAC Thermodynamic ModelThe Eley-Rideal mechanism, where acetic acid adsorbs on the catalyst, was determined to be the rate-limiting step. researchgate.net
2,3-Dihydroxypropyl DodecanoateEsterificationDFT (B3LYP/6-31G*)Modeled esterification kinetics to understand steric hindrance and identify rate-limiting steps in the synthesis.

Prediction of Kinetic Parameters

A primary goal of reaction modeling is the prediction of kinetic parameters, which quantify the rates of chemical reactions. Computational methods can provide estimates for these parameters, which are essential for process optimization and reactor design. researchgate.net

Key kinetic parameters that can be calculated include:

Activation Energy (Ea): The minimum energy required to initiate a reaction. This is determined by calculating the energy difference between the reactants and the highest energy transition state on the reaction pathway.

Rate Coefficients (k): These values relate the reaction rate to the concentration of reactants. They can be calculated using Transition State Theory (TST) combined with the energetic information from QM calculations. acs.org

Thermodynamic Parameters: Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed, providing insight into the spontaneity and energy profile of the reaction. researchgate.net

For example, in the lipase-catalyzed synthesis of propyl caprate, a closely related ester, the activation energy was determined to be 37.79 kJ mol⁻¹. researchgate.net The study also calculated the enthalpy (ΔH) as +90.45 kJ mol⁻¹, entropy (ΔS) as +278.99 J mol⁻¹ K⁻¹, and Gibbs free energy (ΔG) as -2.35 kJ mol⁻¹. researchgate.net These values indicate an endothermic yet spontaneous reaction under the studied conditions. Similarly, kinetic modeling of the esterification of oleic acid with ethanol (B145695) allowed for the development of a second-order kinetic model that could accurately predict the reaction rate under various operating conditions. conicet.gov.ar

The accuracy of these predicted parameters is highly dependent on the level of theory and basis set used in the calculations. mdpi.com High-level methods, while computationally expensive, generally provide results that are in good agreement with experimental data. mdpi.com This predictive power allows for the screening of different catalysts and reaction conditions in silico, saving time and resources in experimental work. nih.gov

Table 2: Predicted Kinetic and Thermodynamic Parameters for Analogous Ester Syntheses This table provides examples of kinetic and thermodynamic data obtained through modeling of esterification reactions, demonstrating the type of information that can be generated for propyl dodecanoate.

ParameterValueEster StudiedReaction ConditionsSource
Activation Energy (Ea)37.79 kJ mol⁻¹Propyl CaprateLipase-catalyzed synthesis researchgate.net
Enthalpy (ΔH)+90.45 kJ mol⁻¹Propyl CaprateLipase-catalyzed synthesis researchgate.net
Entropy (ΔS)+278.99 J mol⁻¹ K⁻¹Propyl CaprateLipase-catalyzed synthesis researchgate.net
Gibbs Free Energy (ΔG)-2.35 kJ mol⁻¹Propyl CaprateLipase-catalyzed synthesis researchgate.net
Reaction Enthalpy-8.49 kJ mol⁻¹Propyl AcetateSulfated zirconia catalyzed synthesis researchgate.net

Biological and Biomedical Research Applications of Propyl Dodecanoate

Role in Biological Systems and Metabolomic Studies

As a fatty acid ester, propyl dodecanoate (B1226587) and its related compounds serve as valuable tools for investigating the intricate workings of biological systems, particularly in the context of lipid science and metabolomics.

Esters of dodecanoic acid are integral to the study of lipid metabolism. Related triglyceride compounds containing dodecanoate chains are involved in several biochemical processes, including triglyceride metabolism, lipid transport, and general fatty acid metabolism, serving as both an energy source and for energy storage. The general metabolic pathway for triglycerides involves hydrolysis by ubiquitous lipase (B570770) enzymes into glycerol (B35011) and fatty acids. europa.eu Fatty acids with carbon chain lengths of 12 or less can be transported directly to the liver, where they are degraded through mitochondrial β-oxidation. europa.eu

Metabolomic studies, which analyze endogenous metabolites, have identified dodecanoate as a relevant biomolecule. For instance, in a study on bone injuries, a decrease in dodecanoate levels was observed in human serum and urine samples. mdpi.com Furthermore, research into lipid metabolism has utilized isopropyl dodecanoate, an isomer of propyl dodecanoate, to evaluate its effects on cellular signaling pathways. Fatty acid mimetics, including compounds like 3-Aminopropyl Dodecanoate, are valuable tools for researchers to probe the mechanisms of fatty acid binding and metabolism, which is essential for understanding energy homeostasis and cell signaling. ontosight.ai The presence of isopropyl dodecanoate has also been noted in human saliva, identifying it as a human metabolite. chemicalbook.com

The molecular structure of propyl dodecanoate, featuring a hydrophobic long-chain fatty acid, dictates its interaction with biological membranes. solubilityofthings.com Such esters can mimic natural lipids, making them useful for studying cell membrane permeability and drug delivery mechanisms. solubilityofthings.com The mechanism of action for the related compound isopropyl dodecanoate is understood to involve its interaction with lipid membranes, allowing it to penetrate the lipid bilayers of cells.

These interactions are primarily governed by hydrophobic forces, such as van der Waals forces. solubilityofthings.com Some related triglyceride structures are even considered to have a role as membrane stabilizers. The ability of fatty acid esters to interact with and disrupt the lipid bilayers of microbial cell membranes is also a key factor in their antimicrobial properties. atamankimya.com Studies on other lipophilic molecules have shown that the length of alkyl chains can directly influence the stability of cell membranes, with longer chains often leading to greater perturbation. researchgate.net

Lipid Metabolism Pathways

Antimicrobial and Bioactive Properties

The bioactive nature of propyl dodecanoate and its derivatives has been explored, particularly concerning their ability to inhibit microbial growth and deter insects.

Research has demonstrated the bioactivity of propyl dodecanoate and other related esters. In biting deterrence bioassays, propyl dodecanoate was identified as one of the most active C12:0 esters, with effectiveness comparable to the common insect repellent DEET. researchgate.net

The isomer, isopropyl dodecanoate, has been noted for its excellent and broad-spectrum antimicrobial properties. longchangchemical.com It has shown inhibitory and bactericidal effects against a range of common pathogenic microorganisms. longchangchemical.com This has led to its use in medical supplies, where it can be added to material surfaces to form a lasting antimicrobial protective layer that reduces the risk of infection. longchangchemical.com Studies have demonstrated its efficacy against the following microbes:

Staphylococcus aureus longchangchemical.com

Escherichia coli longchangchemical.com

Candida albicans longchangchemical.com

Similarly, other dodecanoate derivatives like glyceryl laurate exhibit potent activity against gram-positive bacteria, fungi, and enveloped viruses by disrupting their cell membranes. atamankimya.com

Table 1: Documented Antimicrobial Activity of Isopropyl Dodecanoate. longchangchemical.com
MicroorganismTypeObserved Effect
Staphylococcus aureusGram-Positive BacteriumInhibitory/Bactericidal
Escherichia coliGram-Negative BacteriumInhibitory/Bactericidal
Candida albicansYeast (Fungus)Inhibitory/Fungicidal

The relationship between a molecule's chemical structure and its biological activity is a foundational concept in toxicology and pharmacology, often explored through Quantitative Structure-Activity Relationship (QSAR) models. diva-portal.orgresearchgate.net These models use molecular descriptors to predict biological effects. cir-safety.org

For fatty acid esters and related compounds, a key structural feature influencing bioactivity is the length of the alkyl chain. researchgate.net Research on certain molecules that interact with cell membranes has shown that their toxicity and ability to disrupt the membrane are directly related to the lipophilicity and length of their alkyl chains. researchgate.net QSAR studies performed on a series of dodecanoic acid derivatives to model their antimicrobial activity found that the multi-target model effectively described their properties and highlighted the importance of a topological parameter known as the zero-order molecular connectivity index (0χ). researchgate.net This indicates that the specific arrangement and connectivity of atoms in the molecule are crucial for its biological function.

Evaluation of Antimicrobial Activity

Chemical Ecology and Pheromone Research

In the field of chemical ecology, propyl dodecanoate has been identified as a semiochemical, a signaling chemical used in interactions between organisms. Specifically, 2-propyl dodecanoate is a component of the male-produced aggregation pheromone of the powder-post beetle, Lyctus africanus, a significant pest of timber products. researchgate.netmdpi.comnih.gov

This pheromone is a blend of three male-specific esters. researchgate.netmdpi.com While 3-pentyl dodecanoate is the main component that attracts female beetles, behavioral bioassays revealed that a blend of all three esters was significantly more effective at inducing aggregation in both male and female beetles than any single compound, indicating a synergistic effect. researchgate.netnih.gov

Research into the physiological factors affecting pheromone production found that the quantity of 2-propyl dodecanoate, a minor component, increased after mating but was not significantly affected by the age of the beetle. mdpi.comresearchgate.net This contrasts with the two major components, whose production was influenced by age but not mating status. mdpi.com These findings are crucial for understanding the chemical communication of this pest and could aid in developing pheromone-based monitoring tools. mdpi.com

Table 2: Components of the Male-Produced Aggregation Pheromone of Lyctus africanus. researchgate.netmdpi.com
Compound NameRole in Pheromone BlendProduction Influenced By
2-Propyl dodecanoateMinor ComponentMating Status mdpi.comresearchgate.net
3-Pentyl dodecanoateMajor ComponentAge mdpi.comresearchgate.net
3-Pentyl tetradecanoateMajor ComponentAge mdpi.comresearchgate.net

Identification as Aggregation Pheromone Component

Propyl dodecanoate has been identified as a component of the aggregation pheromone in certain insect species. For instance, in the powder-post beetle Lyctus africanus, 2-propyl dodecanoate was identified as one of three male-specific esters in crude hexanic extracts. nih.govresearchgate.netplos.org These compounds were found to be crucial for the aggregation behavior of the beetles. nih.govresearchgate.netplos.org While 3-pentyl dodecanoate was identified as the primary component for attracting female beetles, a blend of all three esters, including 2-propyl dodecanoate, resulted in a significantly higher aggregation response from both sexes. nih.govresearchgate.net

Further research into the pheromone production of L. africanus revealed that the production of 2-propyl dodecanoate is influenced by mating status, with an increased quantity observed after mating. mdpi.com This suggests a specific role for this compound in the chemical communication and reproductive behavior of the species. mdpi.comresearchgate.net

Behavioral Bioassays and Ecological Impact

Behavioral bioassays have been instrumental in elucidating the ecological role of propyl dodecanoate. In studies on Lyctus africanus, paper disks treated with male crude extract containing 2-propyl dodecanoate showed a significant aggregation index for both male and female beetles. researchgate.net This confirms its function as a chemical signal that draws individuals together, which can have significant ecological implications for population dynamics, mating success, and resource exploitation. The aggregation of these beetles, which are pests of timber and timber products, can lead to significant economic damage. researchgate.net

The synergistic effect observed when 2-propyl dodecanoate is combined with other esters highlights the complexity of insect chemical communication. nih.gov The precise blend of these compounds is crucial for eliciting a strong behavioral response, demonstrating the specificity of the pheromone signal. nih.govresearchgate.net The study of such pheromone systems is vital for developing effective pest management strategies that utilize these natural attractants. researchgate.net

Insect Repellency and Attractancy Studies

Beyond its role as a pheromone component, propyl dodecanoate has been investigated for its effects on other insect behaviors, including repellency and attractancy, particularly in disease-vectoring mosquitoes.

Evaluation of Biting Deterrent Effects

Research has shown that propyl dodecanoate exhibits significant biting deterrent effects against the yellow fever mosquito, Aedes aegypti. nih.govresearchgate.netusda.gov In Klun and Debboun (K&D) bioassays, propyl dodecanoate was among the most active dodecanoic acid esters, demonstrating efficacy comparable to the widely used repellent, DEET (N,N-diethyl-m-toluamide). nih.govresearchgate.netusda.gov The biting deterrence index values for these active esters ranged from 0.80 to 0.99. nih.govresearchgate.netusda.gov These findings suggest that fatty acid esters like propyl dodecanoate are a promising area of research for the development of new mosquito-repelling compounds. nih.gov

Biting Deterrence of Propyl Dodecanoate Against Aedes aegypti
CompoundBioassay SystemActivity LevelBiting Deterrence Index (BDI)Reference
Propyl dodecanoateK&D BioassayAs effective as DEET0.80 - 0.99 nih.govusda.gov

Oviposition Response Modulation

Propyl dodecanoate has also been found to influence the oviposition (egg-laying) behavior of mosquitoes. In contrast to its repellent effect on biting, a related compound, propyl octadecanoate, was found to attract Aedes aegypti to treated oviposition sites at concentrations of 1 and 10 parts per million (ppm). nih.gov This indicates that propyl esters can act as oviposition stimulants for this mosquito species. The modulation of oviposition behavior is a critical area of study for developing vector control strategies that target the reproductive cycle of mosquitoes. wur.nl

Potential in Drug Delivery Systems and Biocompatible Materials

The chemical properties of propyl dodecanoate and related esters also suggest their potential for use in the biomedical field, particularly in the development of drug delivery systems and biocompatible materials.

Formulation of Biocompatible Materials

The stability and compatibility of esters like propyl dodecanoate make them suitable candidates for creating biocompatible materials. solubilityofthings.com These materials are essential for applications such as tissue engineering and drug formulation, where interaction with biological systems is a primary concern. solubilityofthings.commdpi.com The synthesis of polyesters from monomers like dodecanedioic acid can result in biodegradable and biocompatible polymers. researchgate.netresearchgate.net These polymers can be formulated into various structures, such as nanoparticles and scaffolds, for biomedical use. mdpi.comresearchgate.net The ability to tailor the physicochemical properties of these polymers allows for the creation of materials suited for specific applications, including controlled drug release and tissue regeneration. mdpi.comresearchgate.net

Drug Delivery Mechanism Exploration

Propyl dodecanoate, a fatty acid ester, is investigated in biomedical research for its potential role in various drug delivery systems. Its lipophilic nature makes it a candidate for inclusion as an oil phase in lipid-based formulations such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS). The exploration of its mechanism in drug delivery primarily revolves around its ability to enhance the solubility and permeation of poorly water-soluble drugs.

The fundamental principle behind using lipid-based systems is to improve the oral bioavailability of drugs that are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, which are characterized by low solubility. journalijcar.orgglobalresearchonline.netrjptonline.org When a lipophilic drug is dissolved in an oil phase like propyl dodecanoate, it can be formulated into a nanoemulsion. These nanoemulsions are colloidal dispersions of oil-in-water with droplet sizes typically under 200 nanometers, which provides a large surface area for drug release and absorption. nih.govresearchgate.net The small droplet size and the presence of surfactants and co-surfactants in these formulations facilitate the drug's passage through the aqueous environment of the gastrointestinal tract and its absorption across the intestinal membrane. journalijcar.orgrjptonline.org

In the context of transdermal drug delivery, esters similar to propyl dodecanoate are explored as penetration enhancers. mdpi.comnih.gov The mechanism of penetration enhancement often involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. mdpi.com By fluidizing these lipids, propyl dodecanoate could potentially increase the diffusion of a co-administered drug through the skin barrier.

Research into self-emulsifying drug delivery systems (SEDDS) and their nano-sized counterparts (SNEDDS) also provides a basis for understanding the potential role of propyl dodecanoate. These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract. journalijcar.orgxisdxjxsu.asia The oil phase, for which propyl dodecanoate could be a candidate, is crucial for solubilizing the drug. globalresearchonline.net The subsequent formation of a nanoemulsion in situ allows the drug to remain in a dissolved state, which is a prerequisite for absorption. pharmasm.com

While specific research detailing the performance of propyl dodecanoate in drug delivery systems with extensive data tables is not widely available in the public domain, the general principles of lipid-based drug delivery provide a strong theoretical framework for its potential application. The effectiveness of such a system would depend on various factors, including the specific drug being delivered, the composition of the formulation, and the route of administration.

Table of Formulations and Properties

Since direct research data on propyl dodecanoate is limited, the following table illustrates typical characteristics of lipid-based drug delivery systems where an ester like propyl dodecanoate might be used as the oil phase. This data is generalized from studies on similar lipid-based systems.

Formulation TypeTypical ComponentsDroplet/Particle Size (nm)Potential Mechanism of Action
Nanoemulsion Oil Phase (e.g., Propyl dodecanoate), Surfactant, Co-surfactant, Aqueous Phase20-200Increases drug solubility and provides a large surface area for absorption. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLN) Solid Lipid (at room temp.), Surfactant, Water50-1000Entraps drug within a solid lipid core, allowing for controlled release and protection from degradation. google.comgoogle.com
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Oil Phase (e.g., Propyl dodecanoate), Surfactant, Co-surfactant< 200 (upon emulsification)Spontaneously forms a nanoemulsion in the GI tract, maintaining the drug in a solubilized state for enhanced absorption. journalijcar.orgpharmasm.com

Further research with specific data on propyl dodecanoate is necessary to fully elucidate its precise mechanisms and efficacy in drug delivery.

Industrial and Advanced Materials Applications of Propyl Dodecanoate

Applications in Flavor and Fragrance Chemistry.google.comgoogle.com

Propyl dodecanoate (B1226587) is utilized in the flavor and fragrance industry for its unique aromatic properties. google.comgoogle.com It is valued for its ability to impart specific notes to a wide range of products.

Role as a Flavoring Agent.google.comatamanchemicals.com

Propyl dodecanoate is recognized for its function as a flavoring agent in various food and beverage products. google.comatamanchemicals.com Its characteristic profile allows it to be used to build or enhance specific flavor profiles. While it is used in the flavor industry, it is not intended for direct consumption but rather as a component in a larger flavor composition.

Use in Cosmetic and Personal Care Formulations.thegoodscentscompany.comulprospector.com

In the cosmetics and personal care sector, propyl dodecanoate is incorporated into a variety of products for its beneficial effects on skin and hair.

Emollient and Skin-Conditioning Agent.ulprospector.com

Table 1: Functional Roles of Propyl Dodecanoate in Personal Care Products

Product Category Function of Propyl Dodecanoate
Moisturizers, Lotions, Creams Emollient, Skin-Conditioning. ulprospector.comatamanchemicals.com
Hair Conditioners Improves hair texture and manageability. atamanchemicals.com

Development of Sustainable Polymers and Materials.asm.org

There is growing interest in utilizing renewable resources for the production of polymers and other materials to reduce reliance on petrochemicals. nih.gov Propyl dodecanoate has emerged as a relevant compound in this field.

Precursor for ω-Hydroxy Fatty Acid Esters (ω-HFAEs).asm.org

Propyl dodecanoate can serve as a starting material for the biocatalytic production of ω-hydroxy fatty acid esters (ω-HFAEs). asm.orgasm.orgresearchgate.net These ω-HFAEs are valuable building blocks for creating sustainable polymers like polyesters and polyamides. asm.orgasm.org The conversion is often achieved using whole-cell biocatalysts, such as recombinant Escherichia coli that express specific enzymes. asm.orgnih.gov This biocatalytic approach is considered a more sustainable alternative to traditional chemical methods, which often require harsh reaction conditions. asm.org Research has shown that enzyme systems like AlkBGT from Pseudomonas putida GPo1 can effectively oxidize the terminal methyl group of fatty acid esters, including propyl esters, to produce the desired ω-hydroxy derivatives. asm.orgresearchgate.net This process is a key step toward producing bio-based plastics and other materials with high durability and versatility. nih.govresearchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
Propyl dodecanoate
Dodecanoic acid
Propyl alcohol
ω-Hydroxy fatty acid esters (ω-HFAEs)
Polyesters
Polyamides
Ethyl decanoate (B1226879)
Propyl hexanoate
Ethyl pentanoate
Hexanoic acid
Octanoic acid
3-methyl-1-butanol
Ethyl acetate (B1210297)
Ethyl butanoate
Ethyl hexanoate
Myristate
Palmitic acid
Margaric acid
Arachidonic acid
Aspartic acid
Alanine
Isoleucine
Leucine
Lysine
Threonine
Furaneol
α-pinene
β-trans ocimene
Isopentyl butanoate
Lauric acid
Glycerin
Stearyl acrylate

Application as Herbicidal Agents and Carriers

Propyl dodecanoate has been identified as a component in herbicidal formulations, serving dual roles as both an active herbicidal agent and a carrier. google.comgoogle.com Its application is situated within a broader class of fatty acids and their esters which are utilized for controlling unwanted plant growth. google.com

Research has indicated that compositions containing propyl dodecanoate are part of a group of esters, including methyl, ethyl, and propyl esters of various fatty acids (from hexanoic to dodecanoic acid), that can function as herbicides. google.comgoogle.com These compositions can be formulated to manage the growth of undesired plants in a specific area. google.com The method involves applying a composition where the amount of the herbicidal agent is sufficient to eliminate unwanted plants while being insufficient to harm desired plants. google.com

In its function as a carrier, propyl dodecanoate is included in formulations with other active herbicidal agents. google.comgoogle.com For instance, a herbicidal composition might pair an active agent, like octanoic acid or its methyl ester, with a carrier that can include various alkyl esters. google.com The concentrations of the herbicidal agent and the carrier in these formulations are adjustable, typically ranging from 1% to 90% by weight for both the agent and the carrier, and may also include emulsifying agents. google.comgoogle.com

The following table summarizes the components often found in such herbicidal formulations.

Component TypeExamples Including or Related to Propyl DodecanoateReference
Herbicidal Agent Hexanoic acid, Octanoic acid, Decanoic acid, Dodecanoic acid, Methyl esters, Ethyl esters, Propyl esters (including propyl dodecanoate) google.comgoogle.com
Carrier Methyl esters of Hexadecanoic acid, Octadecanoic acid, 9-Octadecenoic acid; Materials identified by CAS# 67762-38-3 or CAS# 67784-80-9 google.com
Optional Additive Emulsifying Agents google.comgoogle.com

Process Optimization in Chemical Industry

Reactive distillation (RD) is a significant process in the chemical industry for optimizing the synthesis of esters like propyl dodecanoate. This technique integrates chemical reaction and product separation into a single unit, which can lead to higher conversion rates, improved purity, and greater process efficiency, particularly for equilibrium-limited reactions like esterification. ntnu.no

The synthesis of 1-propyl dodecanoate has been successfully demonstrated using reactive distillation with a super acidic sulfated zirconia catalyst. mdma.ch This process achieves high conversion and results in a product with 99.9% purity. mdma.ch The use of solid acid catalysts like sulfated zirconia is a promising area of research for the esterification of dodecanoic acid with various alcohols, including 1-propanol (B7761284). researchgate.net The integration of catalyst development with process design from an early stage is crucial for optimizing these systems. researchgate.net

Challenges in the reactive distillation of some esters include the difficulty of keeping reactants together in the reaction zone, as one reactant may vaporize and separate from the other during distillation. researchgate.net However, for high-boiling point esters like propyl dodecanoate, the main challenge lies in separating the water byproduct from the alcohol reactant to drive the reaction to completion. ntnu.no

EsterCatalystProcessKey FindingReference
1-Propyl dodecanoate Super acidic sulfated zirconiaReactive DistillationAchieved high conversion and 99.9% purity. mdma.ch
2-Ethylhexyl dodecanoate Sulfated zirconiaReactive DistillationConceptual design investigated for production. researchgate.net
Decanoic acid methyl esters AmberlystReactive DistillationOptimized process developed. researchgate.net

To overcome limitations in standard reactive distillation for producing propyl dodecanoate, entrainer-enhanced reactive distillation has been proposed as a more efficient solution. ntnu.no The primary challenge in the esterification of dodecanoic acid with 1-propanol is the simultaneous distillation of water and 1-propanol, which forms an azeotrope. ntnu.no This necessitates an additional separation step to recover and recycle the alcohol. ntnu.noresearchgate.net

The use of an entrainer, also known as a Mass Separation Agent, can resolve this issue. ntnu.no An entrainer is selected for its ability to form a minimum-boiling, ternary heterogeneous azeotrope with water and the alcohol. ntnu.noresearchgate.net This allows for the quantitative removal of water from the reaction medium through decanting or stripping, which in turn shifts the reaction equilibrium towards the product, enhancing the conversion rate. ntnu.no For the synthesis of propyl dodecanoate from dodecanoic acid and 1-propanol, n-propyl acetate has been identified as a suitable entrainer. ntnu.no

The introduction of an entrainer has several benefits:

Enhanced Water Removal: It keeps the mole fraction of water in the liquid phase within the reaction zone below 0.01, which helps preserve the activity of the catalyst. ntnu.no

Increased Reaction Rate: The entrainer enhances the internal recycling of the alcohol reactant to the reaction zone. ntnu.no

Reduced Catalyst Requirement: This method can lead to a significant reduction—up to 50%—in the amount of catalyst needed compared to processes without an entrainer. ntnu.noresearchgate.net

The following table outlines the effect of the solvent (entrainer) to feed ratio on component concentrations in the reactive distillation process for propyl dodecanoate synthesis.

Solvent RatioKey ObservationReference
0.914 (Minimum) Effective water removal is achieved. Water mole fraction in the reaction zone is kept below 0.01. ntnu.no
1.4 Concentrations of reactants and products are balanced within the column. ntnu.no
3.2 Higher solvent ratio continues to show effective separation. ntnu.no
3.8 Increased solvent concentration in the column. ntnu.no

Q & A

Q. What are the established methods for synthesizing propyl dodecanoate, and how do reaction conditions influence yield?

  • Methodology : Optimize esterification by varying catalysts (e.g., sulfuric acid, lipases), temperature (60–120°C), and molar ratios of dodecanoic acid to propanol. Monitor reaction progress via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) and quantify purity using GC-MS with internal standards (e.g., methyl heptadecanoate) .
  • Key Considerations : Solvent choice (toluene vs. solvent-free systems) impacts reaction kinetics and environmental safety. Reflux duration must balance yield with energy efficiency .

Q. How is propyl dodecanoate characterized for structural confirmation in academic studies?

  • Methodology : Combine spectroscopic techniques:
  • NMR : Confirm ester linkage via ¹H-NMR (triplet at δ 4.0–4.2 ppm for propyl -CH₂-O-) and ¹³C-NMR (ester carbonyl at ~170 ppm).
  • GC-MS : Compare retention indices and fragmentation patterns to reference libraries (e.g., NIST) .
    • Validation : Cross-check results with elemental analysis (C, H, O) to ensure stoichiometric consistency .

Q. What analytical techniques are recommended for assessing propyl dodecanoate purity in complex matrices?

  • Methodology : Use HPLC with a C18 column and evaporative light scattering detector (ELSD) for non-volatile impurities. For volatile contaminants, employ headspace GC-MS. Validate methods via spike-recovery tests and calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of propyl dodecanoate?

  • Methodology :

Verify experimental conditions (e.g., solvent polarity, heating rates for DSC measurements).

Replicate studies using standardized protocols (e.g., OECD guidelines).

Analyze batch-to-batch variability in starting materials (e.g., fatty acid chain isomerism) .

  • Case Study : Discrepancies in melting points (~5°C variation) may arise from polymorphic forms; use XRD to identify crystalline phases .

Q. What strategies optimize propyl dodecanoate’s stability in oxidation-prone environments?

  • Methodology :
  • Accelerated Stability Testing : Expose samples to UV light (ICH Q1B guidelines) and track peroxide value via iodometric titration.
  • Antioxidant Screening : Compare efficacy of BHT, tocopherols, and ascorbyl palmitate using Arrhenius kinetics .
    • Advanced Approach : Employ computational modeling (e.g., DFT) to predict degradation pathways and identify vulnerable molecular sites .

Q. How do intermolecular interactions of propyl dodecanoate in multi-component systems affect its phase behavior?

  • Methodology :
  • Phase Diagram Construction : Use DSC and microscopy to map binary/ternary systems with common solvents (e.g., ethanol, water).
  • Molecular Dynamics Simulations : Model hydrogen bonding and van der Waals interactions to predict miscibility .
    • Data Interpretation : Correlate experimental findings with Hansen solubility parameters to refine formulation strategies .

Q. What novel applications of propyl dodecanoate are emerging in biomaterial research?

  • Methodology :
  • Drug Delivery : Encapsulate hydrophobic APIs via nanoemulsions; characterize release kinetics using Franz diffusion cells.
  • Biocompatibility Testing : Perform cytotoxicity assays (MTT) on fibroblast lines and evaluate inflammatory response in vivo (IL-6/TNF-α ELISA) .
    • Innovation Gap : Explore its role as a green solvent substitute in polymer synthesis (e.g., PLA plasticization) .

Methodological Best Practices

  • Experimental Design : Adopt factorial design (e.g., Box-Behnken) to minimize trials while maximizing data robustness .
  • Data Validation : Use Bland-Altman plots for inter-method comparisons (e.g., GC vs. HPLC) and report uncertainty intervals .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., Reviews in Analytical Chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.